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Compound of Interest

Compound Name:
5-(1-Hydroxyethyl)-2-

methylpyridine

Cat. No.: B121989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 5-(1-Hydroxyethyl)-2-methylpyridine, a substituted pyridine derivative of interest in

medicinal chemistry and materials science. This document outlines the expected spectroscopic

data based on the analysis of structurally related compounds and provides detailed

experimental protocols for obtaining such data.

Predicted Spectroscopic Data
Due to the limited availability of published spectra for 5-(1-Hydroxyethyl)-2-methylpyridine,

the following data tables are compiled from spectral information of closely related analogs,

including 5-acetyl-2-methylpyridine and other substituted pyridines. These tables provide a

predictive framework for the characterization of the title compound.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.3 - 8.5 s 1H H-6 (Pyridine ring)

~7.5 - 7.7 d 1H H-4 (Pyridine ring)

~7.1 - 7.3 d 1H H-3 (Pyridine ring)

~4.8 - 5.0 q 1H -CH(OH)-

~2.4 - 2.6 s 3H
-CH₃ (Pyridine ring at

C2)

~1.4 - 1.6 d 3H -CH(OH)CH₃

~4.5 - 5.5 (broad) s 1H -OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~155 - 158 C-2 (Pyridine ring)

~147 - 150 C-6 (Pyridine ring)

~135 - 138 C-4 (Pyridine ring)

~133 - 136 C-5 (Pyridine ring)

~120 - 123 C-3 (Pyridine ring)

~65 - 68 -CH(OH)-

~23 - 26 -CH(OH)CH₃

~22 - 25 -CH₃ (Pyridine ring at C2)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted FT-IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Broad O-H stretch (alcohol)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 3000 Medium C-H stretch (aliphatic)

1580 - 1610 Strong
C=C/C=N stretching (pyridine

ring)

1450 - 1580 Medium C=C stretching (pyridine ring)

1050 - 1200 Strong
C-O stretch (secondary

alcohol)

800 - 850 Strong
C-H bend (out-of-plane,

aromatic)

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

137 High [M]⁺ (Molecular Ion)

122 High [M - CH₃]⁺

106 Medium
[M - CH₃ - O]⁺ or [M -

CH₃OH]⁺

94 Medium [M - CH₃CO]⁺

78 Medium Pyridine ring fragment

Ionization Mode: Electron Ionization (EI).

Table 5: Predicted UV-Vis Spectroscopic Data
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λmax (nm)
Molar Absorptivity
(ε)

Solvent Assignment

~260 - 270 ~2000 - 4000 Ethanol π → π* transition

~210 - 220 ~5000 - 10000 Ethanol π → π* transition

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of 5-(1-Hydroxyethyl)-2-methylpyridine in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16 or more) to achieve an adequate signal-

to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range of 0 to 200 ppm.
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Employ a standard pulse program for ¹³C NMR.

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-

noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H

and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR Spectroscopy Protocol (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 5-(1-Hydroxyethyl)-2-methylpyridine with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract the spectral contributions from atmospheric water and carbon dioxide.

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR

spectrum.

Data Acquisition:

Scan the sample over a range of 4000 to 400 cm⁻¹.
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Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

Sample Preparation: Prepare a dilute solution of 5-(1-Hydroxyethyl)-2-methylpyridine
(approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl

acetate.

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a

nonpolar or medium-polarity column).

Gas Chromatography Method:

Set the injector temperature to an appropriate value (e.g., 250 °C).

Use a temperature program for the oven, for example, starting at 50 °C, holding for 1

minute, and then ramping up to 280 °C at a rate of 10 °C/min.

Use helium as the carrier gas.

Mass Spectrometry Method:

Employ electron ionization (EI) at 70 eV.

Scan a mass range from m/z 40 to 400.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis Spectroscopy Protocol:

Sample Preparation:
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Prepare a stock solution of 5-(1-Hydroxyethyl)-2-methylpyridine in a UV-transparent

solvent (e.g., ethanol or methanol) of a known concentration.

Perform serial dilutions to obtain a series of solutions with concentrations that will yield

absorbances in the range of 0.1 to 1.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

Sample Measurement:

Fill a quartz cuvette with the sample solution.

Scan the sample over a wavelength range of approximately 200 to 400 nm.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the spectroscopic characterization process

and a typical synthetic workflow for the preparation of the target compound.
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Caption: General workflow for the spectroscopic characterization of a synthesized compound.
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5-Acetyl-2-methylpyridine

Reduction ReactionReducing Agent
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Caption: A plausible synthetic workflow for the preparation of the target molecule.

To cite this document: BenchChem. [Spectroscopic Characterization of 5-(1-Hydroxyethyl)-2-
methylpyridine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b121989#spectroscopic-characterization-of-5-1-
hydroxyethyl-2-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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